1-Bromo-2-(3-bromopropyl)benzene
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Overview
Description
“1-Bromo-2-(3-bromopropyl)benzene” is a chemical compound with the molecular formula C9H10Br2. It has a molecular weight of 277.99 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, bromobenzene, a related compound, can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 293.98 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 4 .Scientific Research Applications
Scientific Research Applications of 1-Bromo-2-(3-bromopropyl)benzene
Synthesis and Characterization
- This compound has been utilized in the synthesis of various compounds, demonstrating its versatility as a starting material in organic chemistry. For example, it has been used in the preparation of ethynylferrocene compounds, showing the potential for creating complex organometallic structures (Fink et al., 1997). Additionally, its role in synthesizing bromo-, boryl-, and stannyl-functionalized benzenes highlights its significance in the development of functional materials (Reus et al., 2012).
Electrochemical Studies
- The compound has been the subject of electrochemical studies, providing insights into its redox properties and potential applications in electrochemistry. For instance, the study of its behavior as a complexing agent for nickel determination by adsorptive stripping voltammetry underlines its utility in analytical chemistry (Hurtado et al., 2013).
Luminescence and Photophysical Properties
- Research has also focused on the luminescence and photophysical properties of derivatives of this compound. This includes the study of complexes for their potential use in luminescent materials, highlighting the compound’s significance in the field of materials science (Zuo-qi, 2015).
Catalysis and Organic Synthesis
- The compound has been instrumental in catalysis and organic synthesis, contributing to the development of new synthetic methodologies. Its use in palladium-catalyzed reactions for the synthesis of indeno[1,2-c]chromenes exemplifies its role in advancing synthetic organic chemistry (Pan et al., 2014).
Structural Studies and Crystallography
- Structural studies and crystallography of derivatives of this compound have provided valuable insights into molecular structures, contributing to a better understanding of molecular interactions and properties (Stein et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-(3-bromopropyl)benzene is the benzylic position of the benzene ring . This compound can interact with the hydrogen atoms at the benzylic position, leading to various chemical reactions .
Mode of Action
This compound can undergo free radical bromination , nucleophilic substitution , and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the benzylic radical reacts with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .
Pharmacokinetics
The compound’smolecular weight is 199.088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of a brominated compound . This compound can be used in further chemical reactions, such as the formation of Grignard reagents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can facilitate the bromination of benzene . Additionally, the reaction rate may be affected by temperature and the concentration of the reactants.
Properties
IUPAC Name |
1-bromo-2-(3-bromopropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAZJPZJOSGBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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